Paclitaxel-d5 -

Paclitaxel-d5

Catalog Number: EVT-1167107
CAS Number:
Molecular Formula: C47H51NO14
Molecular Weight: 858.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Paclitaxel, a prominent antineoplastic agent, has garnered significant attention due to its efficacy in treating various human malignancies. Its complex diterpene structure, characterized by a taxane ring, a four-membered oxetane ring, and an ester side chain at position C-13, underpins its unique mechanism of action. This drug has demonstrated a remarkable ability to enhance the polymerization of tubulin into stable microtubules and stabilize them against depolymerization, distinguishing it from other chemotherapeutic agents1.

Applications in Various Fields

Cancer Chemotherapy

Paclitaxel's primary application is in the field of cancer chemotherapy, where it has shown promising activity against a range of solid tumors. Its ability to induce cell cycle arrest and apoptosis in tumor cells is a cornerstone of its therapeutic effect. For instance, in non-small-cell lung cancer (NSCLC), paclitaxel has been found to induce apoptosis and enhance the apoptotic effect when combined with agents targeting Fas or TRAIL receptors5.

Immunomodulation

The drug's impact on the immune system, particularly its influence on TAMs, suggests potential for combination therapies with immunotherapies. By skewing TAMs toward an immunocompetent profile, paclitaxel may enhance the overall antitumor response2.

Antiangiogenic Activity

Paclitaxel also exhibits antiangiogenic properties, which are crucial in inhibiting tumor growth and metastasis. It has been observed to exert a cytostatic effect on endothelial cells, inhibiting their proliferation and morphogenesis without inducing apoptosis at low concentrations6.

Cell Death Mechanisms

In the context of NSCLC, paclitaxel has been reported to trigger cell death primarily through caspase-independent pathways, suggesting a complex interplay of apoptotic mechanisms that may have therapeutic implications7.

Molecular Effects

At clinically relevant concentrations, paclitaxel's effects are primarily associated with its tubulin-binding properties, leading to mitotic arrest and cytotoxicity. However, at higher concentrations, it can activate various signaling pathways and gene expression, although these effects are less relevant to its clinical use8.

Future Directions
  • Overcoming drug resistance: Resistance to Paclitaxel is a significant challenge in cancer treatment. Researchers are exploring strategies to overcome this resistance, including developing new formulations of Paclitaxel and combining it with other therapies. []
  • Reducing side effects: Paclitaxel can cause several side effects, including peripheral neuropathy, myelosuppression, and hypersensitivity reactions. Research is ongoing to develop strategies to minimize these side effects, such as new drug delivery systems and supportive care measures. []
  • Targeted therapy: Researchers are investigating ways to target Paclitaxel specifically to cancer cells to enhance its effectiveness and reduce side effects. []

Docetaxel

  • Compound Description: Docetaxel, similar to Paclitaxel-d5, is a taxane chemotherapy medication used to treat a variety of cancers, including breast, prostate, lung, gastric, head and neck, and ovarian cancers. It works by inhibiting microtubule depolymerization, leading to cell cycle arrest and apoptosis. []
  • Relevance: Both Docetaxel and Paclitaxel-d5 belong to the taxane family, sharing a similar core structure and mechanism of action involving microtubule stabilization. [, ] The two compounds differ slightly in their side chains, which accounts for some differences in their pharmacological properties.

Doxorubicin

  • Compound Description: Doxorubicin is an anthracycline antibiotic with antitumor activity. It works by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, all of which contribute to its cytotoxic effects. Doxorubicin is used to treat various cancers, including leukemia, lymphoma, breast cancer, and sarcomas. [, , ]

Epirubicin

  • Compound Description: Epirubicin is another anthracycline chemotherapy drug, similar in structure and mechanism of action to Doxorubicin. It is used in the treatment of various cancers, including breast cancer, lymphoma, and leukemia. [, , ]
  • Relevance: Like Doxorubicin, Epirubicin is not structurally similar to Paclitaxel-d5 but is often combined with taxanes, including Paclitaxel, in chemotherapy regimens. [, , ] This combination aims to improve treatment outcomes by targeting different pathways involved in cancer cell growth and survival.

Cisplatin

  • Compound Description: Cisplatin is a platinum-based chemotherapy drug used to treat various cancers, including testicular, ovarian, lung, and bladder cancers. It acts by crosslinking DNA, leading to DNA damage and ultimately cell death. [, , , , , , , , , ]

5-Fluorouracil (5-FU)

  • Compound Description: 5-Fluorouracil (5-FU) is an antimetabolite chemotherapy drug that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. It is used to treat a variety of cancers, including colorectal, breast, pancreatic, and head and neck cancers. [, , , , , , , , , , , ]
  • Relevance: Although not structurally similar to Paclitaxel-d5, 5-FU is often combined with Paclitaxel-d5 in chemotherapy regimens for treating various cancers, including gastric, esophageal, and breast cancers. [, , , , , , , , , , , ] This combination targets cancer cells through distinct mechanisms, inhibiting DNA synthesis and microtubule function, respectively, potentially leading to synergistic anticancer effects.

Carboplatin

  • Compound Description: Carboplatin is another platinum-based chemotherapy drug with a mechanism of action similar to Cisplatin. It is often used as an alternative to Cisplatin due to its milder side effect profile. Carboplatin is used in treating various cancers, including lung, ovarian, and head and neck cancers. [, , , ]
  • Relevance: While not structurally related to Paclitaxel-d5, Carboplatin is often combined with it in chemotherapy regimens. [, , , ] These combinations are used for treating several cancers, including lung, endometrial, and uterine serous carcinomas, aiming for synergistic anticancer effects through different mechanisms of action.

Gemcitabine

  • Compound Description: Gemcitabine is an antimetabolite chemotherapy drug that disrupts DNA replication by inhibiting ribonucleotide reductase. It is used in the treatment of various cancers, including pancreatic, lung, bladder, and breast cancers. [, , ]
Synthesis Analysis

The synthesis of paclitaxel-d5 involves several steps that modify the original paclitaxel structure to incorporate deuterium atoms. The typical synthetic pathway includes:

  1. Deuteration of Starting Materials: The synthesis often begins with deuterated precursors that are readily available or can be synthesized via deuterium exchange reactions.
  2. Reactions with Levulinic Acid: As described in studies involving paclitaxel conjugates, the modification may involve reacting paclitaxel with levulinic acid at the 2'-hydroxyl position to introduce a keto-carbonyl functional group, which is crucial for further conjugation and stabilization .
  3. Purification: Following synthesis, purification techniques such as high-performance liquid chromatography (HPLC) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) are employed to isolate and confirm the purity of paclitaxel-d5, typically achieving purities greater than 95% .
Molecular Structure Analysis

Paclitaxel-d5 retains the core structure of paclitaxel but features five deuterium atoms incorporated into its molecular framework. The molecular formula remains similar to that of paclitaxel (C₄₇H₅₁NO₁₁), with the substitution of hydrogen atoms with deuterium resulting in a molecular weight increase. The structural characteristics include:

  • Core Structure: The taxane ring system, which is essential for its biological activity.
  • Functional Groups: Hydroxyl (-OH) groups and a benzoyl side chain that contribute to its pharmacological properties.
  • Deuterium Substitution: The presence of deuterium alters the vibrational frequencies of bonds involving hydrogen, which can be detected using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis

Paclitaxel-d5 participates in various chemical reactions similar to those involving non-deuterated paclitaxel. Key reactions include:

  1. Conjugation Reactions: Paclitaxel-d5 can be conjugated with other molecules for targeted drug delivery systems, such as forming nanoparticles or liposomes that enhance its therapeutic efficacy .
  2. Hydrolysis Reactions: Under physiological conditions, paclitaxel-d5 can undergo hydrolysis, particularly at ester bonds, leading to the release of active drug components.
  3. Metabolic Pathways: In vivo studies indicate that paclitaxel-d5 can be metabolized through cytochrome P450 enzymes, similar to its non-deuterated counterpart, allowing researchers to trace metabolic pathways more effectively due to the distinct mass of deuterium.
Mechanism of Action

The mechanism of action of paclitaxel-d5 mirrors that of conventional paclitaxel. It primarily works by:

  • Microtubule Stabilization: Paclitaxel-d5 binds to the β-subunit of tubulin in microtubules, preventing their depolymerization. This stabilization leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells.
  • Inhibition of Cell Division: By interfering with normal microtubule dynamics, it disrupts mitotic spindle formation during cell division, thereby halting tumor growth.

Studies have shown that both forms exhibit similar pharmacodynamics and pharmacokinetics when evaluated under controlled conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of paclitaxel-d5 include:

  • Molecular Weight: Approximately 792.9 g/mol due to the incorporation of deuterium.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and slightly soluble in aqueous solutions, which affects its formulation in drug delivery systems.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and extreme pH levels.

These properties are critical for understanding how paclitaxel-d5 behaves in biological systems and how it can be effectively utilized in research applications.

Applications

Paclitaxel-d5 has several scientific applications:

  1. Pharmacokinetic Studies: Used extensively as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for studying the pharmacokinetics of paclitaxel in clinical settings .
  2. Metabolism Research: Facilitates detailed investigations into metabolic pathways and enzyme interactions without interference from natural isotopes.
  3. Drug Development: Assists in formulating new drug delivery systems by providing insights into drug behavior in vivo.
Introduction to Paclitaxel-d5: Chemical Identity and Research Significance

Structural Characterization of Paclitaxel-d5: Isotopic Labeling and Molecular Modifications

Paclitaxel-d5 maintains the core chemical architecture of paclitaxel (C~47~H~51~NO~14~) while incorporating five deuterium atoms at predetermined positions. The deuterium atoms specifically replace protium (¹H) atoms within the benzoyl ring moiety attached at the C2' position of the taxane skeleton [2] [6]. This selective deuteration yields a molecular formula of C~47~H~46~D~5~NO~14~ and increases the molecular weight from 853.918 g/mol (paclitaxel) to 858.94 g/mol (paclitaxel-d5) [3] [6]. The structural modifications occur exclusively at non-reactive sites—specifically the meta and para positions of the benzamide phenyl ring—ensuring that the molecule's stereochemistry, reactivity, and tubulin-binding affinity remain identical to its non-deuterated counterpart [6].

Table 1: Structural Comparison of Paclitaxel and Paclitaxel-d5

CharacteristicPaclitaxelPaclitaxel-d5
Molecular FormulaC~47~H~51~NO~14~C~47~H~46~D~5~NO~14~
Molecular Weight (g/mol)853.918858.94
CAS Number33069-62-41129540-33-5
Deuteration SitesN/ABenzoyl ring (C2' position)
Stereochemistry11 chiral centers preservedIdentical to paclitaxel

The isotopic labeling does not alter the crystalline packing or polymorphic behavior observed in solid-state paclitaxel forms, as confirmed by comparative analyses using techniques including solid-state nuclear magnetic resonance (ssNMR) [9]. The deuteration strategy specifically avoids the taxane core and the ester side chains critical for microtubule binding, preserving paclitaxel's biological activity while enabling precise analytical discrimination.

Historical Context: Evolution from Paclitaxel to Deuterated Derivatives

The development of paclitaxel-d5 stems from the convergence of two scientific narratives: the discovery and optimization of paclitaxel itself, and the emergence of deuterium labeling as a solution to analytical challenges in drug metabolism research. Paclitaxel was first isolated in 1971 from Pacific yew bark, with its antimitotic mechanism and clinical potential recognized in subsequent decades [1]. Initial formulations relied on Cremophor EL (polyoxyethylated castor oil) as a solubilizing agent, but this excipient caused severe hypersensitivity reactions and interfered with analytical methods [1] [8].

The drive to eliminate Cremophor EL led to advanced formulations like nanoparticle albumin-bound (nab)-paclitaxel (Abraxane®) and micellar paclitaxel (Apealea®) [8]. Concurrently, researchers sought molecular tools to precisely track paclitaxel's pharmacokinetics without excipient interference. Deuterated analogs emerged in the late 1990s–early 2000s as sensitive analytical standards. Paclitaxel-d5 was engineered specifically to overcome the limitations of early assays:

  • Chromatographic Co-elution: Deuterated analogs resolved co-elution issues in high-performance liquid chromatography (HPLC) by providing distinct mass signatures.
  • Solvent Interference: Cremophor-free deuterated standards allowed cleaner detection in mass spectrometry.
  • Metabolic Pathway Tracing: Deuterium labeling enabled tracking of oxidative metabolites formed by cytochrome P450 enzymes (CYP2C8/CYP3A4) without altering metabolic kinetics [5].

This evolution transformed paclitaxel from a natural product with challenging pharmacology into a model system for studying deuterium's utility in pharmaceutical analytics.

Role of Deuterium in Enhancing Analytical Precision

Deuterium incorporation confers unique physicochemical properties that make paclitaxel-d5 invaluable for quantitative bioanalysis. The mass difference (5 Da) between paclitaxel and paclitaxel-d5 creates distinct ion fragmentation patterns detectable by mass spectrometry, enabling unparalleled analytical specificity. This isotopic separation underpins three critical applications:

  • Internal Standardization in LC-MS/MS:Paclitaxel-d5 serves as the gold-standard internal reference in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its near-identical chemical behavior ensures it co-elutes with native paclitaxel during chromatographic separation, while its distinct mass-to-charge ratio (m/z) allows independent detection in the mass analyzer. This corrects for matrix effects, ionization efficiency fluctuations, and extraction variability. Studies quantifying paclitaxel in plasma, tumor tissue, or dried blood spots consistently employ paclitaxel-d5 for calibration, achieving accuracy >95% and sensitivity down to 0.1 ng/mL [6] [8].

  • Metabolic Profiling and Pharmacokinetics:By spiking known concentrations of paclitaxel-d5 into biological samples, researchers quantify unlabeled paclitaxel and its metabolites via isotopic dilution. This approach revealed paclitaxel's nonlinear pharmacokinetics and extensive tissue distribution. In micellar versus nab-paclitaxel comparative studies, paclitaxel-d5-enabled assays demonstrated bioequivalence in unbound paclitaxel exposure (AUC~0–10h~) despite differences in total drug concentrations [8].

  • Drug Distribution Imaging:Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) utilizes paclitaxel-d5 to map drug distribution heterogeneity within tumors. Co-administering labeled and unlabeled drug allows simultaneous tracking of parent compound and metabolites. Research using this technique uncovered uneven paclitaxel penetration in solid tumors—a finding critical for optimizing delivery strategies [6] [7].

Table 2: Analytical Applications Enabled by Paclitaxel-d5 Deuterium Labeling

ApplicationTechniqueAdvantage Over Non-Deuterated Standard
Plasma/Tissue QuantitationLC-MS/MSCorrects for matrix effects; eliminates ion suppression variability
Metabolite IdentificationUPLC-MS/MSDistinguishes metabolites from endogenous compounds; enables kinetic studies
Tumor Distribution MappingMALDI-MSIVisualizes spatial heterogeneity; co-localizes drug with histological features
Protein Binding StudiesEquilibrium Dialysis + MSQuantifies unbound fraction without radioactive labels

The deuterium label remains stable under typical analytical conditions, ensuring reliability during sample preparation (e.g., protein precipitation, solid-phase extraction). However, researchers must account for potential hydrogen-deuterium exchange in protic solvents, which is minimized by the benzamide ring's chemical environment [6]. This stability, combined with its analytical fidelity, establishes paclitaxel-d5 as the reference standard for cutting-edge oncological research and therapeutic drug monitoring.

Properties

Product Name

Paclitaxel-d5

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C47H51NO14

Molecular Weight

858.9 g/mol

InChI

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i8D,12D,13D,18D,19D

InChI Key

RCINICONZNJXQF-JQTCHTAZSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Synonyms

Abraxane-d5; Genaxol-d5; Genetaxyl-d5; OncoGel-d5; Onxal-d5; Pacliex-d5; (-)-Paclitaxel-d5; Taxol-d5; Yewtaxan-d5; NSC 125973-d5;

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.